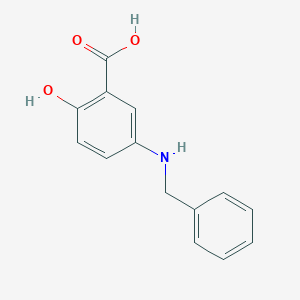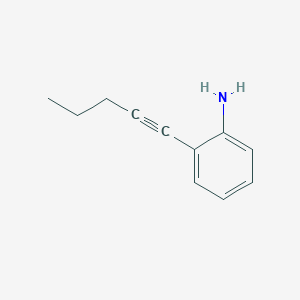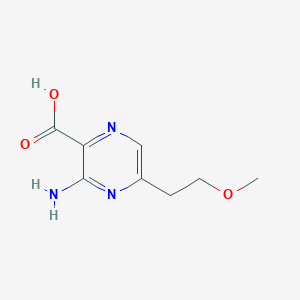
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,3-dichloropyrazine with 2-methoxyethylamine under controlled conditions to introduce the 2-methoxy-ethyl group. This is followed by the introduction of the amino group at the 3-position through nucleophilic substitution reactions. The final step involves the carboxylation of the pyrazine ring to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The exact pathways involved depend on the specific application and the molecular targets being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-5-ethyl-pyrazine-2-carboxylic acid
- 3-Amino-5-methyl-pyrazine-2-carboxylic acid
- 3-Amino-5-(2-hydroxy-ethyl)-pyrazine-2-carboxylic acid
Uniqueness
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid is unique due to the presence of the 2-methoxy-ethyl group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H11N3O3 |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
3-amino-5-(2-methoxyethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C8H11N3O3/c1-14-3-2-5-4-10-6(8(12)13)7(9)11-5/h4H,2-3H2,1H3,(H2,9,11)(H,12,13) |
Clé InChI |
CKHHGVBSLZRXTK-UHFFFAOYSA-N |
SMILES canonique |
COCCC1=CN=C(C(=N1)N)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(R)-Spiro[2.5]octane-1-carboxylic acid](/img/structure/B8569851.png)
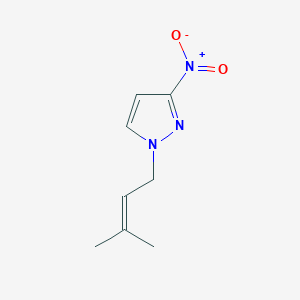
![N-ethyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B8569867.png)
![Methyl 5-{[1-(thiophen-2-yl)ethyl]carbamoyl}thiophene-2-carboxylate](/img/structure/B8569875.png)

![2-[4-(piperidin-1-ylmethyl)phenyl]ethyl methanesulfonate](/img/structure/B8569891.png)
![(2S)-2-{[4-(Benzyloxy)-3-(methanesulfonyl)phenoxy]methyl}oxirane](/img/structure/B8569897.png)
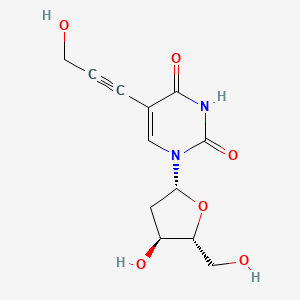
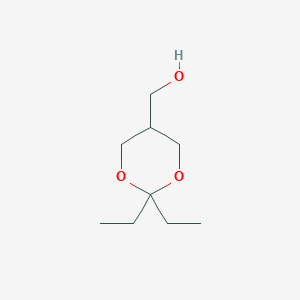
![2,6-Dimethyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine](/img/structure/B8569915.png)
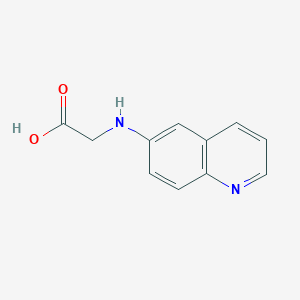
![Ethyl [4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]carbamate](/img/structure/B8569953.png)
